REACTION_SMILES
|
[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[CH:6]1[C:7]([C:12]([F:13])([F:14])[F:15])=[N:8][N:9]([CH3:11])[CH2:10]1.[ClH:18].[Na+:17].[O:19]1[CH2:20][CH2:21][O:22][CH2:23][CH2:24]1.[OH-:16]>>[O:3]=[C:4]([OH:5])[CH:6]1[C:7]([C:12]([F:13])([F:14])[F:15])=[N:8][N:9]([CH3:11])[CH2:10]1
|
Name
|
CCOC(=O)C1CN(C)N=C1C(F)(F)F
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C1CN(C)N=C1C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CC(C(=O)O)C(C(F)(F)F)=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |